molecular formula C26H23N3O4 B10916403 N,N'-(4-nitrobenzene-1,3-diyl)bis(2-phenylcyclopropanecarboxamide)

N,N'-(4-nitrobenzene-1,3-diyl)bis(2-phenylcyclopropanecarboxamide)

Cat. No.: B10916403
M. Wt: 441.5 g/mol
InChI Key: AYFWMOYCTXGBJA-UHFFFAOYSA-N
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Description

N~1~-(2-NITRO-5-{[(2-PHENYLCYCLOPROPYL)CARBONYL]AMINO}PHENYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes nitro, phenyl, and cyclopropane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-NITRO-5-{[(2-PHENYLCYCLOPROPYL)CARBONYL]AMINO}PHENYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE typically involves multiple steps, including the formation of the nitro group, the introduction of the phenyl and cyclopropane groups, and the final coupling reactions. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-NITRO-5-{[(2-PHENYLCYCLOPROPYL)CARBONYL]AMINO}PHENYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(2-NITRO-5-{[(2-PHENYLCYCLOPROPYL)CARBONYL]AMINO}PHENYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenyl and cyclopropane groups can interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nitrobenzene: Contains a nitro group attached to a benzene ring.

    Cyclopropylbenzene: Contains a cyclopropane ring attached to a benzene ring.

    Phenylcyclopropane: Contains a phenyl group attached to a cyclopropane ring.

Uniqueness

N~1~-(2-NITRO-5-{[(2-PHENYLCYCLOPROPYL)CARBONYL]AMINO}PHENYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE is unique due to the combination of nitro, phenyl, and cyclopropane groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

N-[4-nitro-3-[(2-phenylcyclopropanecarbonyl)amino]phenyl]-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C26H23N3O4/c30-25(21-14-19(21)16-7-3-1-4-8-16)27-18-11-12-24(29(32)33)23(13-18)28-26(31)22-15-20(22)17-9-5-2-6-10-17/h1-13,19-22H,14-15H2,(H,27,30)(H,28,31)

InChI Key

AYFWMOYCTXGBJA-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3CC3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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